molecular formula C12H22N2OS B2982623 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034591-03-0

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2982623
CAS No.: 2034591-03-0
M. Wt: 242.38
InChI Key: FMZAUAZJZOZGMX-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrahydrothiophene ring, a piperidine ring, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of tetrahydrothiophene and piperidine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug design and testing.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific targets involved.

Comparison with Similar Compounds

  • N-allyltetrahydrothiophen-3-amine 1,1-dioxide

  • Piperidine derivatives

  • Acetamide derivatives

Uniqueness: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide stands out due to its unique combination of tetrahydrothiophene and piperidine rings, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OS/c1-10(15)13-8-11-2-5-14(6-3-11)12-4-7-16-9-12/h11-12H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAUAZJZOZGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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